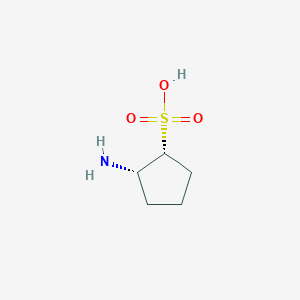

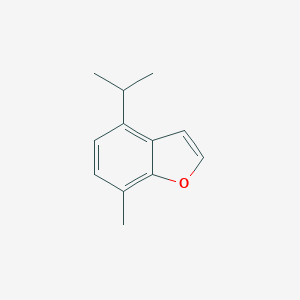

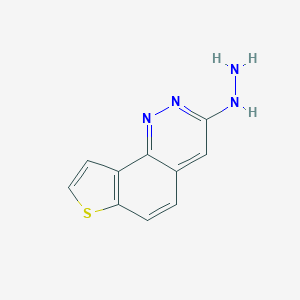

![molecular formula C7H2Cl3NS B039471 2,5,6-Trichlorobenzo[D]thiazole CAS No. 120258-61-9](/img/structure/B39471.png)

2,5,6-Trichlorobenzo[D]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of various precursors under specific conditions to form the desired heterocyclic compound. For instance, Raslan and Khalil (2003) detailed the synthesis of thiazole derivatives through reactions involving 2H-2-oxobenzo[b]pyran-3-hydrazide with carbon disulfide in basic conditions, followed by heterocyclization reactions (Raslan & Khalil, 2003). This process underscores the complexity and the versatile nature of thiazole synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2,5,6-Trichlorobenzo[d]thiazole, can be determined and confirmed using spectroscopic techniques and X-ray crystallography. Nanjunda-Swamy et al. (2005) utilized X-ray crystal studies to characterize the structure of a closely related thiazole compound, revealing insights into its crystalline structure and molecular geometry (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, leading to the formation of complex structures. The chemical reactivity of these compounds enables the synthesis of a broad range of materials with potential utility in different scientific domains. Lee et al. (2019) discussed the Pd-catalyzed syn-hydroarylation of diaryl alkynes with thiazoles, a method that facilitates the creation of thiazole-containing triarylethylenes, showcasing the compounds' versatile reactivity (Lee et al., 2019).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The crystal and molecular structure of such compounds can be extensively characterized by techniques like X-ray diffraction, providing valuable data on their physical characteristics.

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity, stability, and interactions with other molecules, are fundamental to their potential applications. Studies like those by Kerru et al. (2019) offer insights into the electronic properties and structural dynamics of thiazole derivatives through quantum chemical analysis, shedding light on their potential as corrosion inhibitors and more (Kerru et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Bioactive Molecules

The synthesis of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines demonstrates the use of a thiazole scaffold, similar to 2,5,6-Trichlorobenzo[D]thiazole, in creating bioactive molecules. These compounds, including 7i, 8i, and 9i, inhibit DYRK1A, a kinase with implications in Alzheimer’s disease, showcasing the potential of thiazole derivatives in drug discovery (Foucourt et al., 2014).

Antibacterial and Antifungal Applications

A study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, closely related to this compound, reveals moderate to good inhibition of various bacterial and fungal strains, indicating the potential of thiazole derivatives in antimicrobial applications (Gilani et al., 2011).

Anticancer Properties

The synthesis of 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones, using a thiazole scaffold, shows excellent anticancer properties against various cancer cell lines, highlighting the importance of thiazole derivatives, including this compound, in cancer research (Holota et al., 2021).

Chemistry and Synthesis

Chemical Synthesis and Importance

The chemical importance of thiazole derivatives is emphasized, with their diverse applications, such as antibacterial, antifungal, antiviral, and antitumor effects. This underscores the significance of compounds like this compound in medicinal chemistry (Borcea et al., 2021).

Applications in Organic Electronics

Thiazolo[5,4-d]thiazoles, with structural similarities to this compound, are recognized for their potential in organic electronics, particularly in organic photovoltaics. Their high oxidative stability and planar structure make them suitable for semiconductor applications (Bevk et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition of Iron: Thiazole derivatives are investigated for their corrosion inhibition performance on iron metal. This includes studies on compounds like 2-amino-4-(4-chlorophenyl)-thiazole, demonstrating the utility of thiazole structures in protecting metals from corrosion (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for 2,5,6-Trichlorobenzo[D]thiazole indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

Direcciones Futuras

While specific future directions for 2,5,6-Trichlorobenzo[D]thiazole are not mentioned in the search results, thiazolothiazoles are being explored for their potential in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . This suggests that this compound could also have potential applications in these areas.

Propiedades

IUPAC Name |

2,5,6-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSIKFDDOOWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622631 |

Source

|

| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120258-61-9 |

Source

|

| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

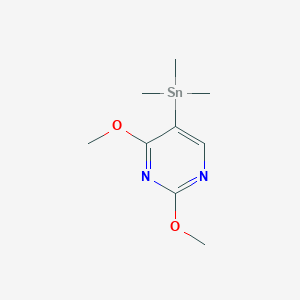

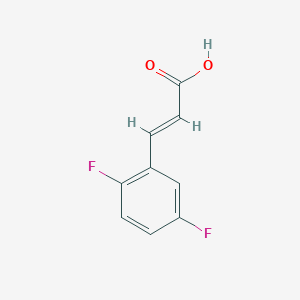

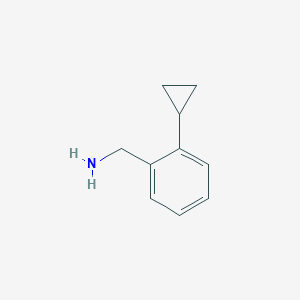

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)